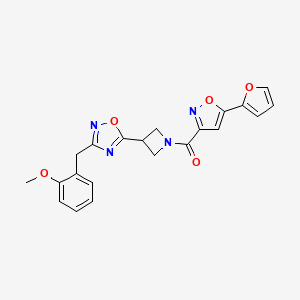

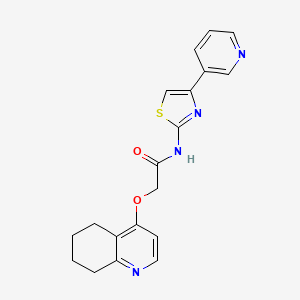

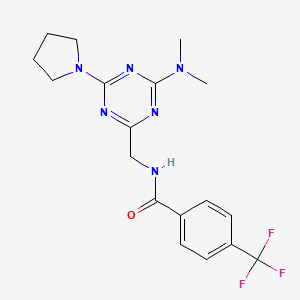

![molecular formula C22H19N5O3S B2487577 2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide CAS No. 862489-08-5](/img/structure/B2487577.png)

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the family of 2-phenylpyrazolo[1,5-a]pyrimidines, a class of chemicals known for their versatile biological activities and chemical properties. These compounds have been extensively studied for their binding affinities to various receptors, demonstrating the importance of their structural modifications on their biological and chemical functionalities (Selleri et al., 2005).

Synthesis Analysis

Synthesis of 2-phenylpyrazolo[1,5-a]pyrimidines, including our compound of interest, typically involves the variability of substituents, demonstrating the compound's synthesis flexibility. A notable method includes the binding studies and synthesis of new 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands, providing insight into the structural requirements for binding affinity and selectivity (Selleri et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds within this class, including the specific arrangement of substituents, plays a crucial role in their biological activity and chemical reactivity. The 3D-QSAR model proposed in the study by Selleri et al. (2005) evaluates the effect of different substitutions on the acetamide moiety, highlighting the significance of molecular structure in determining the compound's properties and interactions.

Chemical Reactions and Properties

Chemical reactions involving 2-phenylpyrazolo[1,5-a]pyrimidines are diverse, indicating a broad range of chemical reactivity. This includes the ability of these compounds to undergo various chemical modifications, such as substitutions and ligand binding, which can significantly alter their chemical properties and biological activities (Selleri et al., 2005).

Physical Properties Analysis

While specific details on the physical properties of "2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide" are not provided in the referenced studies, the physical properties of compounds in this class can generally be inferred based on their molecular structure. This includes solubility, melting points, and stability, which are influenced by the nature of the substituents and the molecular framework of the pyrazolo[1,5-a]pyrimidine core.

Chemical Properties Analysis

The chemical properties of 2-phenylpyrazolo[1,5-a]pyrimidines are closely related to their molecular structure and synthesis pathways. Their reactivity, including potential for substitutions and the formation of ligand complexes, demonstrates the compound's versatility in chemical modifications and its potential utility in various chemical and biological applications (Selleri et al., 2005).

Wissenschaftliche Forschungsanwendungen

Radioligand Imaging

A study by Dollé et al. (2008) highlights a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, demonstrating selective ligands of the translocator protein (18 kDa). This research is crucial in advancing the development of specific radioligands for imaging with PET, contributing significantly to medical diagnostics and research.

Peripheral Benzodiazepine Receptor Ligands

Research conducted by Selleri et al. (2005) explores 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands. This work contributes to understanding the structure-activity relationships and the effects of different substitutions on the acetamide moiety, which is valuable in the field of neuropharmacology.

Antimicrobial Agents

Studies by Bondock et al. (2008) and Bondock et al. (2008) demonstrate the use of derivatives of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide in synthesizing various heterocycles with antimicrobial properties. This research provides valuable insights into developing new antimicrobial agents, a critical area in combating resistant strains of bacteria and other pathogens.

cGMP Phosphodiesterase Inhibitors

A study by Dumaitre and Dodic (1996) elaborates on the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones, which are specific inhibitors of cGMP-specific (type V) phosphodiesterase. This research has implications in developing treatments for conditions like hypertension and other cardiovascular diseases.

Insecticidal Agents

Fadda et al. (2017) Fadda et al. (2017) investigated the synthesis of various heterocycles incorporating thiadiazole moiety and their potential as insecticidal agents. This research contributes to developing new, more effective insecticides, crucial for agricultural pest management.

QSAR Studies

Research conducted by Dalai et al. (2006) investigates the quantitative structure-activity relationships (QSAR) of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl-acetamides. This study helps understand the molecular requirements for binding with peripheral benzodiazepine receptors, providing insights into the design of new pharmaceutical agents.

Nonsteroidal Antiinflammatory Drugs

Auzzi et al. (1983) Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to explore their antiinflammatory properties. They found that certain modifications on the parent compound could lead to nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity, a significant advancement in pain management and anti-inflammatory therapies.

Anticonvulsant Agents

Severina et al. (2020) Severina et al. (2020) investigated the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. This research offers potential in developing new treatments for epilepsy and other seizure disorders.

Eigenschaften

IUPAC Name |

2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(2-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O3S/c1-14-12-20(31-13-19(28)24-17-10-6-7-11-18(17)27(29)30)26-22(23-14)21(15(2)25-26)16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCAYHKZKSQFRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

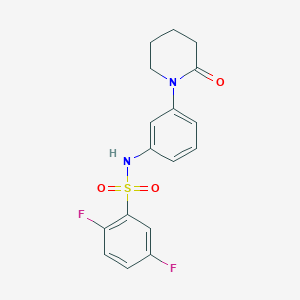

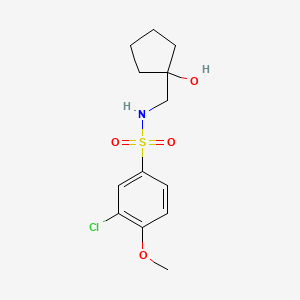

![3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2487496.png)

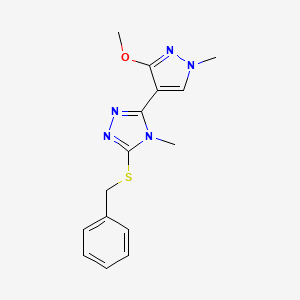

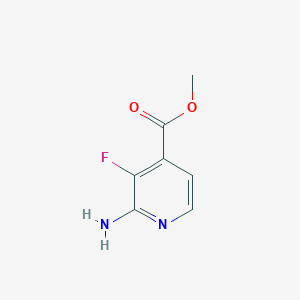

![1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea](/img/structure/B2487510.png)

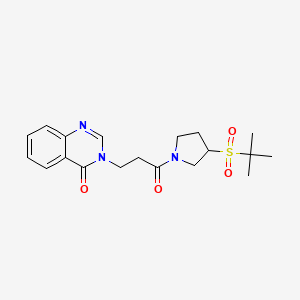

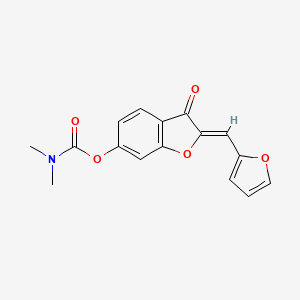

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2487512.png)

![N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487517.png)